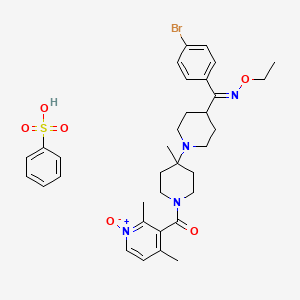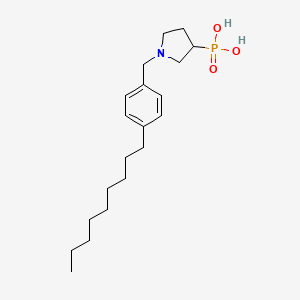
Ancriviroc besylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ancriviroc besylate, also known as SCH 351125, is a small-molecule antagonist of the human immunodeficiency virus type 1 (HIV-1) coreceptor CCR5. It is an orally bioavailable compound that inhibits HIV-1 entry by blocking the CCR5 coreceptor interaction. This compound has shown potent activity against RANTES binding and possesses subnanomolar activity in blocking viral entry, making it a promising candidate for antiviral therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ancriviroc besylate involves multiple steps, starting with the preparation of the core structure, which includes a bipiperidine moiety. The key steps involve the formation of the (Z)-4-bromophenyl-ethoxyimino-methyl group and its subsequent attachment to the bipiperidine core. The final product is obtained by reacting the intermediate with benzenesulfonic acid to form the besylate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The final product is purified using crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Ancriviroc besylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the bipiperidine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying CCR5 antagonists and their interactions.
Biology: Investigated for its role in blocking HIV-1 entry and its effects on immune cells.
Medicine: Explored as a potential therapeutic agent for HIV-1 infection, although clinical trials have been discontinued.
Industry: Utilized in the development of antiviral drugs and as a reference compound in pharmaceutical research
Wirkmechanismus
Ancriviroc besylate exerts its effects by binding to the CCR5 coreceptor on the surface of T cells. This binding prevents the interaction between the HIV-1 virus and the CCR5 coreceptor, thereby inhibiting viral entry into the host cells. The compound has shown potent activity against primary HIV-1 isolates that use CCR5 as their entry coreceptor .
Vergleich Mit ähnlichen Verbindungen
Maraviroc: Another CCR5 antagonist used in the treatment of HIV-1 infection.
Vicriviroc: A CCR5 antagonist with similar antiviral properties.
Cenicriviroc: A dual CCR2/CCR5 antagonist investigated for its potential in treating HIV-1 and other inflammatory conditions
Comparison: Ancriviroc besylate is unique in its subnanomolar activity in blocking viral entry and its potent activity against RANTES binding. While maraviroc and vicriviroc have been approved for clinical use, this compound’s clinical development was discontinued, making it primarily a research compound .
Eigenschaften
CAS-Nummer |
565428-86-6 |
|---|---|
Molekularformel |
C34H43BrN4O6S |
Molekulargewicht |
715.7 g/mol |
IUPAC-Name |
benzenesulfonic acid;[4-[4-[(Z)-C-(4-bromophenyl)-N-ethoxycarbonimidoyl]piperidin-1-yl]-4-methylpiperidin-1-yl]-(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)methanone |
InChI |
InChI=1S/C28H37BrN4O3.C6H6O3S/c1-5-36-30-26(22-6-8-24(29)9-7-22)23-11-15-32(16-12-23)28(4)13-18-31(19-14-28)27(34)25-20(2)10-17-33(35)21(25)3;7-10(8,9)6-4-2-1-3-5-6/h6-10,17,23H,5,11-16,18-19H2,1-4H3;1-5H,(H,7,8,9)/b30-26+; |
InChI-Schlüssel |
RVIRPEALZXBUMV-REAKUJNMSA-N |
Isomerische SMILES |
CCO/N=C(/C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)\C4=CC=C(C=C4)Br.C1=CC=C(C=C1)S(=O)(=O)O |
Kanonische SMILES |
CCON=C(C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)C4=CC=C(C=C4)Br.C1=CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1S,2R,3R,4S,6R)-4,6-diamino-2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]oxyoxane-3,4,5-triol](/img/structure/B3062980.png)




![5-methyl-1-phenyl-6H-pyrido[4,3-b]carbazole](/img/structure/B3063036.png)



![3-[(4-nonylphenyl)methylamino]propylphosphonic Acid](/img/structure/B3063087.png)


![1-[(4-nonylphenyl)methyl]azetidine-3-carboxylic Acid](/img/structure/B3063101.png)
